Eugenyl glucoside
Overview
Description
It is a derivative of eugenol, a compound widely used in perfumeries, flavorings, essential oils, and medicinal products . Eugenyl glucoside is formed when eugenol undergoes glycosylation, a process where a sugar molecule is attached to another molecule, altering its chemical properties and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eugenyl glucoside can be achieved through enzymatic glycosylation. One method involves using amyloglucosidase from Rhizopus and β-glucosidase from sweet almonds in the presence of carbohydrates such as D-glucose, D-mannose, maltose, sucrose, and D-mannitol . The reaction typically occurs in di-isopropyl ether and yields glycosides at 7-52% over 72 hours .
Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes, scaled up for larger yields. The use of specific enzymes and controlled reaction conditions ensures the efficient production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Eugenyl glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: This reaction can be mediated by human saliva or specific enzymes such as A.
Oxidation: this compound can be oxidized using common oxidizing agents, though specific conditions may vary based on the desired product.
Glycosylation: Enzymatic glycosylation using amyloglucosidase and β-glucosidase.
Major Products:
Hydrolysis: Produces eugenol and glucose.
Oxidation and Glycosylation: Can lead to various glycoside derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Eugenyl glucoside has diverse applications in scientific research:
Mechanism of Action
Eugenyl glucoside exerts its effects primarily through its interaction with enzymes and cellular pathways. The glycosylation of eugenol alters its solubility and bioavailability, enhancing its biological activity . In the human body, this compound is hydrolyzed by salivary enzymes, releasing eugenol, which then exerts its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Caffeoyl glucoside: Similar in structure and formed through glycosylation of caffeic acid.
Carvacryl glucoside: Another phenolic glucoside formed from carvacrol.
Thymyl glucoside: Formed from thymol and shares similar glycosylation pathways.
Uniqueness: Eugenyl glucoside is unique due to its specific formation from eugenol, a compound with well-documented biological activities. Its glycosylation enhances its solubility and bioavailability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3,5-7,12-20H,1,4,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSVXSGIFBZLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864846 | |
Record name | 2-Methoxy-4-(prop-2-en-1-yl)phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citrusin C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18604-50-7 | |
Record name | Citrusin C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
Record name | Citrusin C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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